molecular formula C19H24N4O B2800011 N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-phenylacetamide CAS No. 1797222-97-9

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-phenylacetamide

Cat. No.: B2800011
CAS No.: 1797222-97-9
M. Wt: 324.428
InChI Key: NNKLWUHMJJMNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C19H24N4O and its molecular weight is 324.428. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Receptor Antagonism

N-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-phenylacetamide derivatives have been synthesized and evaluated for their activities as antagonists of muscarinic receptors. These compounds show potential in inhibiting the M3 muscarinic receptor, indicating possible therapeutic applications in diseases where muscarinic receptors are implicated, such as asthma and COPD (Broadley et al., 2011).

Anti-angiogenic and DNA Cleavage Activities

Derivatives of this compound have been explored for their anti-angiogenic properties and DNA cleavage capabilities. These compounds have shown significant efficacy in inhibiting in vivo angiogenesis and displayed potent DNA cleavage activities, which might contribute to their anticancer potential by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

ACAT-1 Inhibition for Treatment of Diseases

Certain this compound analogs have been identified as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), a target for the treatment of diseases involving ACAT-1 overexpression. This suggests potential use in treating diseases like atherosclerosis and Alzheimer's disease, where modulation of cholesterol metabolism can have therapeutic effects (Shibuya et al., 2018).

Metabolism in Cancer Treatment

The metabolism of certain antineoplastic tyrosine kinase inhibitors structurally related to this compound has been studied in patients with chronic myelogenous leukemia (CML). Understanding the metabolic pathways of these compounds in humans could provide insights into their pharmacokinetics and pharmacodynamics, leading to optimized dosing and therapeutic strategies (Gong et al., 2010).

Alternative Product Synthesis in Chemical Reactions

Research has also focused on the synthesis of alternative products, including this compound, through one-pot reactions. This highlights the chemical flexibility and potential for diverse applications of this compound and its derivatives in various fields of chemistry and pharmacology (Krauze et al., 2007).

Properties

IUPAC Name

N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-15-12-18(23-10-6-3-7-11-23)22-17(21-15)14-20-19(24)13-16-8-4-2-5-9-16/h2,4-5,8-9,12H,3,6-7,10-11,13-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKLWUHMJJMNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)CC2=CC=CC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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